molecular formula C8H10O B3422313 2,6-Dimethylphenol CAS No. 25134-01-4

2,6-Dimethylphenol

Cat. No.: B3422313
CAS No.: 25134-01-4
M. Wt: 122.16 g/mol
InChI Key: NXXYKOUNUYWIHA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dimethylphenol can be synthesized through several methods. One common approach involves the methylation of phenol or ortho-cresol using methanol in the presence of a catalyst under gas-phase conditions . The reaction typically occurs at elevated temperatures and pressures to ensure high yield and purity.

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic methylation of phenol or ortho-cresol. The process involves passing a mixture of phenol and methanol over a catalyst, such as alumina or silica, at high temperatures (around 300-400°C) and pressures. The resulting product is then purified through distillation to achieve a purity of over 99% .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethylphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to methylated cyclohexanols.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

    Oxidation: Produces quinones and other oxidized phenolic compounds.

    Reduction: Yields methylated cyclohexanols.

    Substitution: Results in halogenated or other substituted phenols.

Scientific Research Applications

2,6-Dimethylphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,6-dimethylphenol exerts its effects varies depending on its application:

Comparison with Similar Compounds

2,6-Dimethylphenol is one of several dimethylphenol isomers. Similar compounds include:

  • 2,4-Dimethylphenol
  • 2,5-Dimethylphenol
  • 3,4-Dimethylphenol
  • 3,5-Dimethylphenol

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and physical properties. For instance, its melting point (43-45°C) and boiling point (203°C) are distinct from other isomers . Additionally, its specific reactivity in electrophilic substitution and oxidative coupling reactions makes it particularly valuable in the synthesis of certain polymers and pharmaceuticals .

Properties

IUPAC Name

2,6-dimethylphenol
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InChI

InChI=1S/C8H10O/c1-6-4-3-5-7(2)8(6)9/h3-5,9H,1-2H3
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InChI Key

NXXYKOUNUYWIHA-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C(=CC=C1)C)O
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Molecular Formula

C8H10O
Record name 2,6-DIMETHYLPHENOL
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Related CAS

25134-01-4
Record name 2,6-Xylenol homopolymer
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DSSTOX Substance ID

DTXSID9024063
Record name 2,6-Dimethylphenol
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Molecular Weight

122.16 g/mol
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Physical Description

2,6-dimethylphenol is a colorless to off-white crystalline solid with a sweet tarry odor. Odor threshold concentration: 0.4 mg/L. (NTP, 1992), Liquid; Liquid, Other Solid, Colorless to off-white solid; [CAMEO] White crystalline powder; [MSDSonline], Solid, Colourless crystalline solid, sweet rooty odour
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Record name Phenol, 2,6-dimethyl-
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Boiling Point

397 °F at 760 mmHg (NTP, 1992), 203 °C (also reported as 201.030 °C), 201.00 to 203.00 °C. @ 760.00 mm Hg
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Flash Point

165 °F (NTP, 1992), 73 °C, 73 °C (closed cup)
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Sol in ethyl alcohol, ethyl ether, carbon tetrachloride, Very sol in benzene, chloroform, Sol in hot water, In water, 6.05X10+3 mg/l @ 25 °C., 5.1 x 10 (-2) mol/l, at pH 5.1 and 25 °C., 6.05 mg/mL at 25 °C, very soluble (in ethanol)
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Density

1.01 at 68 °F (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

0.27 [mmHg], 0.274 mm Hg @ 25 °C
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Color/Form

LEAVES OR NEEDLES FROM ALCOHOL

CAS No.

576-26-1, 25134-01-4
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Melting Point

120 °F (NTP, 1992), 49 °C (also reported as 45.62 °C), 49 °C
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Synthesis routes and methods I

Procedure details

o-Cresol, methanol and water in a ratio of 1:2.5:2.5 were reacted in the same way as described in Example 1. The catalyst contained iron oxide, vanadium oxide, titanium oxide and calcium oxide in a molar ratio of 100:22:2:1.5. After working up, 2.6-xylenol was obtained with a selectivity of 98%.
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Synthesis routes and methods II

Procedure details

A mixture of o-cresol and phenol, dimethyl ether and water in a molar ratio of 1:2:2.6 were reacted as described in Example 1. The catalyst contained iron oxide, vanadium oxide, silicon oxide and barium oxide in a molar ratio of 100:2:10:0.1. After working up, 2.6-xylenol was obtained with a selectivity of 99%.
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Synthesis routes and methods III

Procedure details

500 ml of catalyst were introduced into a fluidized-bed reactor having a capacity of 0.7 liter. The catalyst contained 0.25% by weight of platinum on a magnesium aluminum spinel carrier and had a particle size of from 0.2 to 0.6 mm and a BET specific surface area of 125 m2 /g. The temperature of the reactor was brought to 275° C., and the mixture which was preheated to this temperature and consisted of 200 liters/hour of nitrogen and 20 liters/hour of hydrogen was passed in. 60 g/hour of gaseous 2,6-dimethylcyclohexanol were passed continuously through the fluidized catalyst bed produced in this manner. The reaction product was obtained by cooling the exit gases, and was distilled. 100 g of 2,6-dimethylcyclohexanol were converted to 90.5 g (yield: 95% of theory) of 2,6-dimethylphenol.
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magnesium aluminum spinel
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catalyst
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Yield
95%

Synthesis routes and methods IV

Procedure details

Using a procedure similar to that described in Example 2, 100 g/hour of a mixture consisting of 50% by weight of 2,6-dimethylcyclohexanol and 50% by weight of 2,6-dimethylcyclohexanone were converted, at 250° C. and under otherwise identical conditions, over the catalyst described in the stated example. This procedure gave 2,6-dimethylphenol in a yield of 97% of theory.
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97%

Synthesis routes and methods V

Procedure details

3,4-dimethylphenol; 3,5-dimethylphenol;
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethylphenol
Reactant of Route 2
2,6-Dimethylphenol
Reactant of Route 3
2,6-Dimethylphenol
Reactant of Route 4
2,6-Dimethylphenol
Reactant of Route 5
2,6-Dimethylphenol
Reactant of Route 6
2,6-Dimethylphenol

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